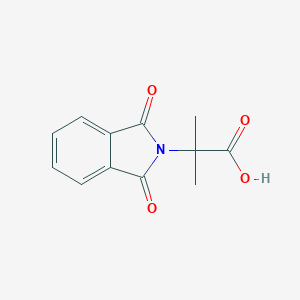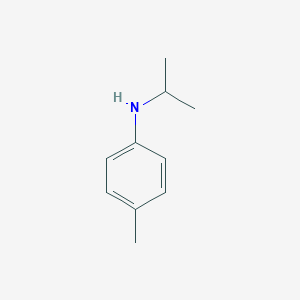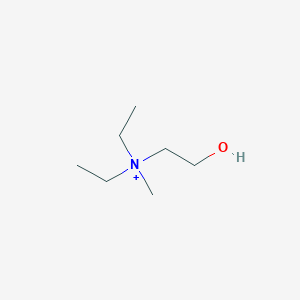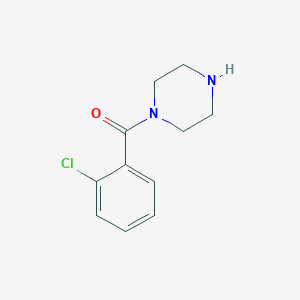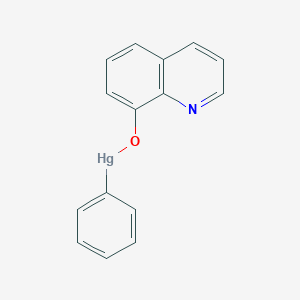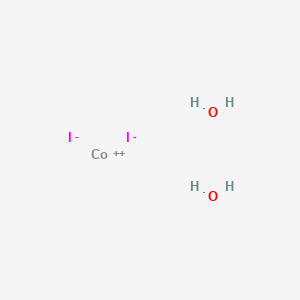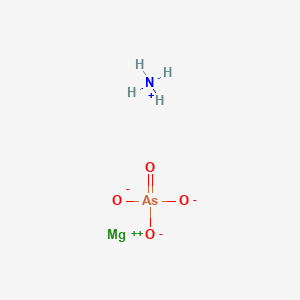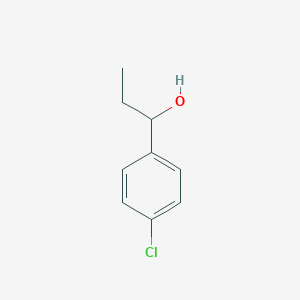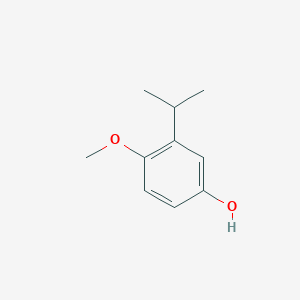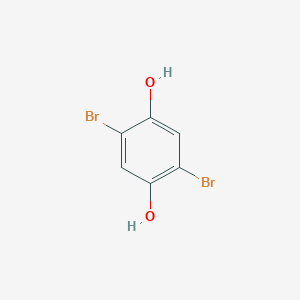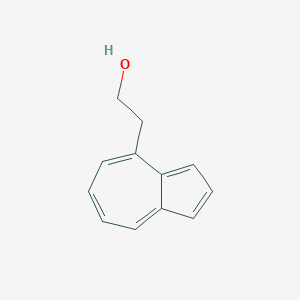
2-(4-Azulyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Azulyl)ethanol, also known as 4-(2-hydroxyethyl)-1,2,3,4-tetrahydroazulene, is a chemical compound that belongs to the azulene class of compounds. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents such as ethanol, ether, and chloroform. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicine, cosmetics, and food industries.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-(4-Azulyl)ethanolAzulyl)ethanol possesses antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-(4-Azulyl)ethanolAzulyl)ethanol in lab experiments is its low toxicity. It is also relatively easy to synthesize and is readily available. However, one limitation is its low stability, which makes it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2-(2-(4-Azulyl)ethanolAzulyl)ethanol can be achieved through several methods. One common method involves the reaction of azulene with ethylene oxide in the presence of a base such as sodium hydroxide. Another method involves the hydrogenation of azulene in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Azulyl)ethanolAzulyl)ethanol has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been shown to possess anti-inflammatory and analgesic properties. It has been used in the formulation of topical creams and ointments for the treatment of skin disorders such as eczema and psoriasis.
Eigenschaften
CAS-Nummer |
13935-44-9 |
|---|---|
Produktname |
2-(4-Azulyl)ethanol |
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-azulen-4-ylethanol |
InChI |
InChI=1S/C12H12O/c13-9-8-11-5-2-1-4-10-6-3-7-12(10)11/h1-7,13H,8-9H2 |
InChI-Schlüssel |
NUNNFXWRAPYHDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
Kanonische SMILES |
C1=CC=C(C2=CC=CC2=C1)CCO |
Andere CAS-Nummern |
13935-44-9 |
Synonyme |
2-azulen-4-ylethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





